3-Methyl-3,7,11-triazaspiro[5.6]dodecane
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Overview
Description
3-Methyl-3,7,11-triazaspiro[56]dodecane is a chemical compound with the molecular formula C11H23N3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,7,11-triazaspiro[5.6]dodecane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the use of a cyclization reaction where the amine groups react with a ketone to form the spiro structure. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using batch reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,7,11-triazaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Methyl-3,7,11-triazaspiro[5.6]dodecane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3,7,11-triazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
- 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
- 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
Uniqueness
3-Methyl-3,7,11-triazaspiro[5.6]dodecane is unique due to its specific spiro structure and the presence of three nitrogen atoms within the rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
90703-74-5 |
---|---|
Molecular Formula |
C10H21N3 |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-methyl-3,7,11-triazaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H21N3/c1-13-7-3-10(4-8-13)9-11-5-2-6-12-10/h11-12H,2-9H2,1H3 |
InChI Key |
FLJWXSMOOKIBCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNCCCN2 |
Origin of Product |
United States |
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